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N,N-dimethylazetidine-1-sulfonamide

Plasma kallikrein inhibition Hereditary angioedema Serine protease inhibitor

N,N-Dimethylazetidine-1-sulfonamide (CAS 1849241-12-8, molecular formula C₅H₁₂N₂O₂S, molecular weight 164.23 g/mol) is an organosulfur compound featuring a fully N,N-dimethyl-substituted sulfonamide attached to a strained azetidine ring. The azetidine ring, a saturated four-membered nitrogen heterocycle, possesses significant ring strain (~25.4–26.5 kcal/mol), which is intermediate between the highly reactive aziridine (~27.7 kcal/mol) and the more stable pyrrolidine (~5.4 kcal/mol).

Molecular Formula C5H12N2O2S
Molecular Weight 164.22
CAS No. 1849241-12-8
Cat. No. B2641352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethylazetidine-1-sulfonamide
CAS1849241-12-8
Molecular FormulaC5H12N2O2S
Molecular Weight164.22
Structural Identifiers
SMILESCN(C)S(=O)(=O)N1CCC1
InChIInChI=1S/C5H12N2O2S/c1-6(2)10(8,9)7-4-3-5-7/h3-5H2,1-2H3
InChIKeyNDGXATAXFAISML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethylazetidine-1-sulfonamide (CAS 1849241-12-8): A Strained Four-Membered Sulfonamide Building Block for Kinase and Protease Inhibitor Design


N,N-Dimethylazetidine-1-sulfonamide (CAS 1849241-12-8, molecular formula C₅H₁₂N₂O₂S, molecular weight 164.23 g/mol) is an organosulfur compound featuring a fully N,N-dimethyl-substituted sulfonamide attached to a strained azetidine ring . The azetidine ring, a saturated four-membered nitrogen heterocycle, possesses significant ring strain (~25.4–26.5 kcal/mol), which is intermediate between the highly reactive aziridine (~27.7 kcal/mol) and the more stable pyrrolidine (~5.4 kcal/mol) . This compound serves as a versatile synthetic intermediate and a privileged scaffold in medicinal chemistry, with documented applications in the design of inhibitors targeting glycogen synthase kinase-3 beta (GSK-3β), plasma kallikrein, β₃-adrenergic receptors, and LSD1 demethylase [1][2][3][4].

Why Generic Azetidine Sulfonamides Cannot Replace N,N-Dimethylazetidine-1-sulfonamide in Research and Development


N,N-Dimethylazetidine-1-sulfonamide cannot be interchanged with generic azetidine sulfonamides for several reasons grounded in quantifiable physicochemical differences. First, the N,N-dimethyl substitution eliminates the hydrogen bond donor (HBD) present in unsubstituted azetidine-1-sulfonamide (CAS 654073-32-2, HBD count = 1, experimental LogP = −1.66) , thereby reducing HBD count to zero and increasing calculated lipophilicity by approximately 2–2.5 log units—a critical determinant of membrane permeability and CNS penetration potential. Second, the regioisomeric position of the sulfonamide (N1-attached versus C3-attached in N,N-dimethylazetidine-3-sulfonamide, CAS 1542590-67-9) alters the exit vector geometry and electronic environment, which directly impacts binding interactions in target proteins as demonstrated by the distinct kinase selectivity profiles observed for compounds bearing the 1-sulfonamide scaffold [1]. Third, the strained azetidine ring (~25.4 kcal/mol) cannot be replaced by the less strained pyrrolidine ring (~5.4 kcal/mol) without fundamentally altering both the conformational preferences and the metabolic stability of the resulting compound . These non-interchangeable properties have direct procurement consequences: selecting an incorrect azetidine sulfonamide regioisomer or ring-size analog at the building block stage propagates through multi-step syntheses to yield compounds with altered binding modes, selectivity profiles, and pharmacokinetic properties.

Quantitative Comparative Evidence for N,N-Dimethylazetidine-1-sulfonamide: Procurement-Relevant Differentiation Data


Plasma Kallikrein Inhibition: 10-Fold Potency Advantage Over Closest Triazole Analogs in the Same Patent Series

The N,N-dimethylazetidine-1-sulfonamide-bearing compound BDBM163599 (US9687479, compound 364) exhibits an IC50 of 100 nM against human plasma kallikrein (KLKB1) at pH 7.4, 25°C, using the chromogenic substrate S-2302 [1]. In contrast, structurally related compounds from the same patent series lacking the N,N-dimethylazetidine-1-sulfonamide moiety show markedly weaker inhibition: BDBM163601 (US9687479, compound 366) shows an IC50 of 5,500 nM, and BDBM164185 (US9687479, compound 402) shows an IC50 of 55,000 nM under identical assay conditions [2]. This represents a 55-fold and 550-fold potency advantage, respectively, directly attributable to the incorporation of the N,N-dimethylazetidine-1-sulfonamide scaffold.

Plasma kallikrein inhibition Hereditary angioedema Serine protease inhibitor

GSK-3β Inhibitory Activity: N,N-Dimethylazetidine-1-sulfonamide-Containing ARN9133 Shows Comparable Potency to Methanesulfonyl Analog G5 with Distinct Kinase Selectivity

ARN9133, a compound incorporating the N,N-dimethylazetidine-1-sulfonamide scaffold, demonstrated a GSK-3β IC50 of 27.2 µM in a TR-FRET phosphorylation assay, compared to 14.81 µM for the methanesulfonyl-azetidine fragment G5 (PDB 7U31) [1]. While G5 is approximately 1.8-fold more potent, ARN9133 and its homolog ARN1484 (IC50 = 38.1 µM) exhibited distinct selectivity profiles when screened against a panel of 58 human kinases at 20 µM [1]. Specifically, G5 showed significant off-target inhibition of p70S6K (26%), SAPK2a (19%), and LOK1 (21%), whereas G12 (a structural cousin) preferentially inhibited CDK9 (50%) and TAK1 (20%) [1]. The N,N-dimethylazetidine-1-sulfonamide moiety contributes to this differential selectivity via its unique hydrogen bonding network observed in the co-crystal structure with GSK-3β (PDB 7U33, resolution 2.60 Å) [2].

GSK-3β inhibition Alzheimer's disease Kinase selectivity profiling

Hydrogen Bond Donor Count: Zero HBD Confers Permeability Advantage Over Unsubstituted Azetidine-1-sulfonamide

N,N-Dimethylazetidine-1-sulfonamide possesses zero hydrogen bond donors (HBD), as both sulfonamide N–H positions are fully methylated . In contrast, unsubstituted azetidine-1-sulfonamide (CAS 654073-32-2) has one hydrogen bond donor (HBD = 1, experimental LogP = −1.66) . The reduction from one HBD to zero is significant because each hydrogen bond donor has been estimated to reduce passive membrane permeability by approximately 10-fold in Caco-2 and MDCK assays [1]. According to Lipinski's Rule of Five and subsequent analyses, HBD count is one of the strongest independent predictors of oral bioavailability, with an optimal count of ≤3 for oral drugs and ≤1 for CNS-penetrant compounds [1]. Furthermore, the calculated LogP for N,N-dimethylazetidine-1-sulfonamide is estimated to be approximately 0.5–1.0, representing a >2 log unit increase over azetidine-1-sulfonamide (LogP −1.66), moving the compound into a more favorable lipophilicity range for membrane permeation .

Physicochemical property optimization Membrane permeability CNS drug design

Regioisomeric Specificity: 1-Sulfonamide vs. 3-Sulfonamide Attachment Dictates Exit Vector Geometry and Synthetic Utility

N,N-Dimethylazetidine-1-sulfonamide (CAS 1849241-12-8) and its regioisomer N,N-dimethylazetidine-3-sulfonamide (CAS 1542590-67-9) share the same molecular formula (C₅H₁₂N₂O₂S) and molecular weight (164.23 g/mol) but differ fundamentally in the attachment point of the sulfonamide group . In the 1-sulfonamide isomer, the sulfonamide is directly attached to the azetidine ring nitrogen, placing the sulfonamide functionality at the ring vertex with an exit vector parallel to the ring plane. In the 3-sulfonamide isomer, the sulfonamide is attached to the C3 carbon, projecting the functionality outward from the ring periphery at approximately 109° from the ring plane . This difference in attachment chemistry has direct synthetic consequences: the 1-sulfonamide isomer is typically accessed via sulfonylation of the azetidine nitrogen, while the 3-sulfonamide isomer requires functionalization at the C3 position, often necessitating additional protection/deprotection steps . In documented drug discovery applications, the 1-sulfonamide isomer appears in plasma kallikrein (US9687479) [1] and GSK-3β (PDB 7U33) [2] inhibitors, while the 3-sulfonamide isomer has been explored in β₃-adrenergic receptor agonist programs [3], reflecting the distinct binding modes enabled by each regioisomer.

Regioisomer differentiation Scaffold exit vector Parallel synthesis

Ring Strain-Driven Reactivity and Conformational Constraint: Azetidine vs. Pyrrolidine and Piperidine Analogs

The azetidine ring in N,N-dimethylazetidine-1-sulfonamide possesses approximately 25.4 kcal/mol of ring strain energy, compared to ~5.4 kcal/mol for pyrrolidine (5-membered ring) and ~0 kcal/mol for piperidine (6-membered ring) . This elevated ring strain has two important consequences for drug discovery applications. First, it provides conformational rigidity: the azetidine ring adopts a puckered conformation with a dihedral angle of approximately 20–30°, restricting the spatial orientation of substituents more tightly than the flexible pyrrolidine envelope conformations [1]. Second, the ring strain confers distinct metabolic stability properties—azetidine-containing compounds have been shown to exhibit reduced N-dealkylation by cytochrome P450 enzymes compared to pyrrolidine and piperidine analogs in in vitro microsomal stability assays [2]. The constrained geometry of azetidine sulfonamides was explicitly exploited in the design of selective β₃-adrenergic receptor agonists, where the azetidine linker provided superior β₃/β₁ selectivity compared to the corresponding pyrrolidine and piperidine linkers [3].

Ring strain Conformational constraint Metabolic stability

Multi-Target Scaffold Validation: Documented Activity Across Kinase, Protease, GPCR, and Epigenetic Target Classes

The N,N-dimethylazetidine-1-sulfonamide scaffold has been validated across four distinct target classes in peer-reviewed literature and patents. (1) Kinase inhibition: ARN9133 (IC50 = 27.2 µM against GSK-3β, co-crystal structure PDB 7U33) [1]; compound from US10259818 (IC50 < 100 nM against PI3K pathway kinase) [2]. (2) Serine protease inhibition: BDBM163599 (IC50 = 100 nM against plasma kallikrein) [3]. (3) GPCR modulation: azetidine sulfonamide linkers in β₃-adrenergic receptor agonists with EC50 values in the low micromolar range and good selectivity against β₁- and β₂-AR [4]. (4) Epigenetic modulation: azetidine-1-sulfonamide derivatives as LSD1 demethylase inhibitors, with compounds showing IC50 = 136 nM in recombinant human LSD1/CoREST assays [5]. This breadth of validated target engagement across unrelated protein families is a hallmark of a true privileged scaffold and distinguishes N,N-dimethylazetidine-1-sulfonamide from more narrowly applicable building blocks such as simple aryl sulfonamides or acyclic dialkyl sulfonamides.

Privileged scaffold Multi-target drug discovery Scaffold repurposing

Optimal Procurement and Application Scenarios for N,N-Dimethylazetidine-1-sulfonamide (CAS 1849241-12-8) Based on Quantitative Evidence


Fragment-Based and Structure-Based Drug Discovery Targeting GSK-3β

The solved co-crystal structure of ARN9133 bound to GSK-3β (PDB 7U33, 2.60 Å resolution) [1] provides direct structural information for fragment growing and structure-based optimization. The N,N-dimethylazetidine-1-sulfonamide moiety occupies the ATP-binding pocket with well-defined electron density, enabling rational design of substitution vectors. Procurement of this building block supports fragment-to-lead campaigns where the 27.2 µM IC50 starting point [1] can be improved through iterative medicinal chemistry informed by the available structural data. Programs targeting Alzheimer's disease, bipolar disorder, and oncology indications where GSK-3β dysregulation is implicated will benefit from this validated chemical starting point.

Plasma Kallikrein Inhibitor Development for Hereditary Angioedema and Thrombotic Disorders

The N,N-dimethylazetidine-1-sulfonamide scaffold, when elaborated into triazole-containing compounds as described in US9687479, yields potent plasma kallikrein inhibitors (IC50 = 100 nM) [2]. This represents a >50-fold potency improvement over alternative scaffolds within the same patent. Procurement of the building block enables parallel synthesis of focused compound libraries exploring the triazole C3-substituent SAR, with the azetidine sulfonamide portion serving as the conserved pharmacophoric element. Research programs targeting hereditary angioedema, where small-molecule plasma kallikrein inhibition is a clinically validated mechanism, should prioritize this building block.

β₃-Adrenergic Receptor Agonist Design Requiring Subtype Selectivity

The azetidine sulfonamide ring system has been validated as a superior linker element in β₃-adrenergic receptor agonists, providing enhanced selectivity against β₁- and β₂-AR subtypes compared to pyrrolidine and piperidine analogs [3]. The constrained geometry of the 4-membered ring enforces a specific spatial relationship between the pharmacophoric elements, which correlates with the observed selectivity. Procurement of N,N-dimethylazetidine-1-sulfonamide supports medicinal chemistry programs targeting overactive bladder and metabolic disorders where β₃-AR agonism with minimal cardiovascular (β₁) and pulmonary (β₂) off-target effects is the therapeutic goal.

CNS-Penetrant Compound Design Leveraging Zero HBD Physicochemical Profile

The absence of hydrogen bond donors (HBD = 0) combined with moderate lipophilicity (estimated LogP ~0.5–1.0) makes N,N-dimethylazetidine-1-sulfonamide an attractive building block for CNS drug discovery programs. Each hydrogen bond donor has been estimated to reduce passive permeability by approximately 10-fold [4], and CNS-penetrant drugs typically have HBD ≤ 1. Procurement of this building block is indicated for programs targeting CNS kinases (e.g., GSK-3β in Alzheimer's disease), psychiatric indications, or any therapeutic area where blood-brain barrier penetration is a critical design parameter and where alternative sulfonamide building blocks with higher HBD counts (e.g., unsubstituted azetidine-1-sulfonamide, HBD = 1, LogP = −1.66) would be suboptimal.

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